molecular formula C19H34N2O2 B4037536 NN'-DICYCLOHEPTYLPENTANEDIAMIDE

NN'-DICYCLOHEPTYLPENTANEDIAMIDE

Cat. No.: B4037536
M. Wt: 322.5 g/mol
InChI Key: KRNAOWXWZFCEJK-UHFFFAOYSA-N
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Description

NN’-Dicycloheptylpentanediamide: is an organic compound with the molecular formula C19H34N2O2 It is characterized by the presence of two cycloheptyl groups attached to a pentanediamide backbone

Scientific Research Applications

NN’-Dicycloheptylpentanediamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit promising activity against certain bacterial strains and cancer cell lines.

    Medicine: Explored for its potential use in drug development. The compound’s unique structure makes it a candidate for the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Future Directions

The future directions for “N,N’-dicycloheptylpentanediamide” are not available in the searched resources. The future directions would depend on the specific applications and research interests related to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NN’-Dicycloheptylpentanediamide typically involves the reaction of cycloheptylamine with a suitable pentanediamide precursor. One common method is the condensation reaction between cycloheptylamine and glutaric anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of NN’-Dicycloheptylpentanediamide can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: NN’-Dicycloheptylpentanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Mechanism of Action

The mechanism of action of NN’-Dicycloheptylpentanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    NN’-Dicyclohexylcarbodiimide: Used as a dehydrating agent in the synthesis of amides, ketones, and nitriles.

    NN’-Dimethylethylenediamine: Utilized as a chelating diamine for the preparation of metal complexes.

Comparison: NN’-Dicycloheptylpentanediamide is unique due to its larger cycloheptyl groups compared to the cyclohexyl groups in NN’-Dicyclohexylcarbodiimide This structural difference can influence the compound’s reactivity and interactions with other molecules Additionally, NN’-Dicycloheptylpentanediamide’s pentanediamide backbone distinguishes it from NN’-Dimethylethylenediamine, which has a shorter ethylenediamine backbone

Properties

IUPAC Name

N,N'-di(cycloheptyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2/c22-18(20-16-10-5-1-2-6-11-16)14-9-15-19(23)21-17-12-7-3-4-8-13-17/h16-17H,1-15H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNAOWXWZFCEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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